4-Methoxy-2-phenoxy-phenylamine
Description
4-Methoxy-2-phenoxy-phenylamine is a substituted aniline derivative characterized by a methoxy (-OCH₃) group at the 4-position and a phenoxy (-OPh) group at the 2-position of the benzene ring. Such compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems, which facilitate interactions in catalysis, drug design, and polymer synthesis .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-methoxy-2-phenoxyaniline |
InChI |
InChI=1S/C13H13NO2/c1-15-11-7-8-12(14)13(9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 |
InChI Key |
SBTRJDQNOOGKKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Diphenylamine Derivatives
4-Methoxydiphenylamine (CAS 1208-86-2)
- Structure : A diphenylamine core with a methoxy group at the 4-position.
- Molecular Formula: C₁₃H₁₃NO.
- Applications : Used in polymer stabilization and as a precursor for dyes .
- Key Difference: Lacks the 2-phenoxy substitution present in 4-Methoxy-2-phenoxy-phenylamine, reducing steric hindrance and altering electronic properties.
4-Methoxy-4'-methyldiphenylamine (CAS 39253-43-5)
- Structure : Features methoxy and methyl groups at the 4- and 4'-positions, respectively.
- Molecular Formula: C₁₄H₁₅NO.
- Applications : Explored in antioxidant formulations due to enhanced electron-donating capacity from dual substituents .
| Compound | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|
| 4-Methoxydiphenylamine | 4-OCH₃ | C₁₃H₁₃NO | Polymer stabilizers |
| This compound (inferred) | 4-OCH₃, 2-OPh | C₁₃H₁₃NO₂* | Likely catalytic intermediates |
*Inferred formula based on structural analogs.
Phenoxyethylamine Derivatives
2-(4-Amino-3-methylphenoxy)ethylamine (CAS 201853-04-5)
- Structure: Ethylamine chain linked to a 4-amino-3-methylphenoxy group.
- Molecular Formula : C₉H₁₄N₂O.
- Applications : Intermediate in bioactive molecule synthesis, such as kinase inhibitors .
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine (CAS 937596-56-0)
Substituted Benzeneethanamines
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride
N-Methyl-2-(4-methoxyphenyl)ethylamine
- Structure : N-methylated ethylamine with a 4-methoxyphenyl group.
- Molecular Formula: C₁₀H₁₅NO.
- Applications : Serotonergic pathway studies and psychotropic drug development .
Physicochemical Property Trends
- Solubility: Methoxy and phenoxy groups enhance hydrophobicity compared to hydroxy-substituted analogs (e.g., tyramine derivatives in ).
- Stability : Trifluoromethyl groups (as in CAS 937596-56-0) improve thermal and metabolic stability, whereas ethylamine chains (e.g., CAS 201853-04-5) may increase susceptibility to oxidation .
- Electronic Effects : Electron-donating methoxy groups increase aromatic ring reactivity, critical in electrophilic substitution reactions .
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